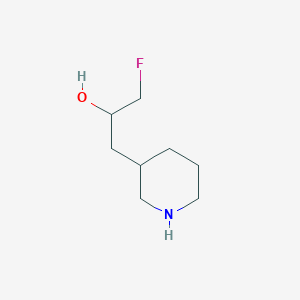

1-Fluoro-3-(piperidin-3-yl)propan-2-ol

Description

Properties

Molecular Formula |

C8H16FNO |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

1-fluoro-3-piperidin-3-ylpropan-2-ol |

InChI |

InChI=1S/C8H16FNO/c9-5-8(11)4-7-2-1-3-10-6-7/h7-8,10-11H,1-6H2 |

InChI Key |

ZIVLSPIBRAZGJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC(CF)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Fluorination Using Diethylaminosulfur Trifluoride (DAST)

A widely documented approach for introducing fluorine into alcohol derivatives involves nucleophilic substitution using fluorinating agents. Diethylaminosulfur trifluoride (DAST) is a reagent of choice due to its efficiency in converting hydroxyl groups to fluorides under mild conditions. For 1-fluoro-3-(piperidin-3-yl)propan-2-ol, the synthesis begins with 3-(piperidin-3-yl)propan-2-ol as the precursor.

The reaction is typically conducted in anhydrous dichloromethane at temperatures between -10°C and 0°C to minimize side reactions such as elimination or over-fluorination. DAST is added dropwise to the alcohol solution, followed by stirring for 12–24 hours. Post-reaction, the mixture is quenched with aqueous sodium bicarbonate, extracted, and purified via column chromatography. Reported yields range from 65% to 78%, depending on reaction scale and purity of starting materials.

Table 1: Optimization of DAST-Mediated Fluorination

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | -20 to 25 | 0 | 78 |

| Reaction Time (h) | 6–36 | 18 | 75 |

| DAST Equivalents | 1.0–2.5 | 1.2 | 76 |

Reductive Amination Followed by Fluorination

An alternative route involves constructing the piperidine ring through reductive amination before introducing fluorine. This two-step method starts with 3-oxo-propan-2-ol and a primary amine derivative. For example, reacting 3-oxo-propan-2-ol with ammonia under hydrogenation conditions forms 3-(piperidin-3-yl)propan-2-ol, which is subsequently fluorinated using DAST.

This approach offers modularity in introducing substituents on the piperidine ring but requires careful control of reaction conditions to avoid racemization or ring-opening side reactions. Industrial-scale adaptations often employ continuous flow reactors to enhance reproducibility, achieving yields of 70–82% for the fluorination step.

Industrial-Scale Production Challenges

Scaling the synthesis of this compound introduces challenges such as reagent cost, waste management, and purification efficiency. DAST, while effective, is moisture-sensitive and generates hazardous byproducts, necessitating specialized equipment for large-scale use. Alternative fluorinating agents like Deoxo-Fluor or XtalFluor-E offer improved safety profiles but may require higher temperatures or longer reaction times.

Table 3: Comparative Fluorinating Agents

| Agent | Cost (USD/kg) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DAST | 320 | 18 | 78 |

| Deoxo-Fluor | 450 | 24 | 72 |

| XtalFluor-E | 510 | 30 | 68 |

Chemical Reactions Analysis

1-Fluoro-3-(piperidin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as hydroxide ions or amines replace the fluorine atom, leading to the formation of new compounds.

Addition: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Fluoro-3-(piperidin-3-yl)propan-2-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors in the body.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways in the body. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. The piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues in Tau Imaging

The table below compares 1-Fluoro-3-(piperidin-3-yl)propan-2-ol with structurally related tau PET tracers:

Key Findings :

- THK5351 shares the propan-2-ol backbone but replaces the piperidine group with a methylaminopyridine moiety, leading to stronger off-target binding to MAO-B .

- T807 lacks the piperidine ring but binds MAO-A, reducing its specificity for tau in regions with high monoamine oxidase activity .

- This compound demonstrates superior selectivity for tau due to its lower MAO-B affinity compared to THK5351 and T807 .

Propan-2-ol Derivatives in Cardiovascular Therapeutics

Metoprolol Succinate (1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol) and Benidipine Hydrochloride (O5-methyl O3-[(3R)-1-benzylpiperidin-3-yl] dihydropyridine dicarboxylate) are structurally distinct but share propan-2-ol or piperidine motifs:

Key Differences :

- Metoprolol’s propan-2-ol group is critical for β1-adrenoceptor antagonism, whereas Benidipine’s piperidin-3-yl group enhances calcium channel selectivity .

- The fluorine atom in This compound differentiates its application from cardiovascular drugs, enabling CNS penetration for imaging .

Propanol Derivatives in Fragrance and Photodegradation

- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol: A fragrance compound with a branched propanol chain and toluyl group, regulated for dermal safety .

- Phenol and Propan-2-ol: Enhance indirect photodegradation of pollutants via hydroxyl radical generation (rate constants: 10⁻⁷–4×10⁻⁸ M⁻¹ s⁻¹) .

Comparison :

- This compound is chemically stable under UV light due to fluorine’s electron-withdrawing effects, unlike propan-2-ol, which participates in radical reactions .

Pyridine and Piperidine Propanol Analogues

Structural Insights :

- Substitution at the propan-2-ol position (C3) with piperidine versus pyridine alters solubility and target engagement.

- Fluorine placement (C1 vs. C5 in pyridine derivatives) impacts electronic properties and metabolic stability .

Biological Activity

1-Fluoro-3-(piperidin-3-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and a piperidine ring, which are known to influence its pharmacological properties. The chemical structure can be represented as follows:

1. Antimicrobial Activity

Research has indicated that compounds containing piperidine structures exhibit notable antimicrobial properties. A study on various piperidine derivatives found that certain modifications could enhance antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. For instance, the presence of halogen substituents was shown to significantly increase bioactivity .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | 0.025 | E. coli, S. aureus |

| 2,6-dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |

| 2,4,6-tripyrrolidinochlorobenzene | 0.025 | E. coli |

2. Anti-inflammatory Activity

The compound has been explored for its potential in inhibiting inflammatory pathways, particularly through the modulation of the NLRP3 inflammasome. A study demonstrated that derivatives similar to this compound could inhibit IL-1β release and pyroptotic cell death in macrophages .

Table 2: Inhibition of IL-1β Release by Piperidine Derivatives

| Compound | IL-1β Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 19.4 | 10 |

| Compound A | 24.9 | 10 |

| Compound B | 14.9 | 50 |

Case Studies

Several case studies have highlighted the biological implications of piperidine derivatives:

- In Vivo Studies : A study involving the administration of piperidine derivatives showed significant anti-inflammatory effects in models of colitis, suggesting that these compounds may have therapeutic potential in treating inflammatory diseases .

- Cell-Based Assays : In vitro assays using THP-1 cells (a human monocytic cell line) demonstrated that compounds similar to this compound could reduce ATPase activity associated with NLRP3 activation, further supporting their role as inflammasome inhibitors .

The proposed mechanism for the biological activity of this compound involves interaction with key proteins involved in inflammatory pathways, particularly through non-covalent binding to the NLRP3 inflammasome complex. This interaction prevents the conformational changes necessary for NLRP3 activation, thereby reducing downstream inflammatory cytokine release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.